molecular formula C12H9NO2 B020447 3-Phenylisonicotinic acid CAS No. 104096-15-3

3-Phenylisonicotinic acid

Cat. No.: B020447
CAS No.: 104096-15-3
M. Wt: 199.2 g/mol
InChI Key: SCKFWWNHOUWPSF-UHFFFAOYSA-N
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Description

3-Phenylpyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a phenyl group at the 3-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenylpyridine-4-carboxylic acid typically involves the reaction of pyridine derivatives with phenyl-substituted reagents. One common method is the recyclization of a thiopyran ring using cyclic secondary amines, followed by conversion into substituted thieno[2,3-b]pyridines . Another approach involves the use of Grignard reagents to add phenyl groups to pyridine N-oxides, followed by treatment with acetic anhydride .

Industrial Production Methods: Industrial production of 3-phenylpyridine-4-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts, such as copper salts and D-glucose, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-phenylpyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyridines, phenyl derivatives, and various functionalized carboxylic acids .

Comparison with Similar Compounds

  • 4-Phenylpyridine-3-carboxylic acid
  • 3-Hydroxy-4-phenylthieno[2,3-b]pyridine
  • 4-Phenylpyridine-2-one
  • 6-Phenylpyrimidin-4-one

Comparison: 3-phenylpyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits unique neurotropic activity and potential therapeutic applications .

Properties

IUPAC Name

3-phenylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)10-6-7-13-8-11(10)9-4-2-1-3-5-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKFWWNHOUWPSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376588
Record name 3-phenylpyridine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104096-15-3
Record name 3-phenylpyridine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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